2,6-Dibromo-7-methoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-7-methoxyquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-7-methoxyquinazoline typically involves the bromination of 7-methoxyquinazoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-7-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different biological and chemical properties .
Scientific Research Applications
2,6-Dibromo-7-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2,6-Dibromo-7-methoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
- 2,6-Dichloro-7-methoxyquinazoline
- 2,6-Difluoro-7-methoxyquinazoline
- 2,6-Diiodo-7-methoxyquinazoline
Comparison: Compared to its analogs, 2,6-Dibromo-7-methoxyquinazoline exhibits unique reactivity due to the presence of bromine atoms. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C9H6Br2N2O |
---|---|
Molecular Weight |
317.96 g/mol |
IUPAC Name |
2,6-dibromo-7-methoxyquinazoline |
InChI |
InChI=1S/C9H6Br2N2O/c1-14-8-3-7-5(2-6(8)10)4-12-9(11)13-7/h2-4H,1H3 |
InChI Key |
QVIPCOOSAJFGHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC(=NC2=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.